molecular formula C24H30O4 B12776720 Uralstilbene CAS No. 677709-69-2

Uralstilbene

Cat. No.: B12776720
CAS No.: 677709-69-2
M. Wt: 382.5 g/mol
InChI Key: BNTYXDBRBRYHOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Uralstilbene is a naturally occurring bibenzyl or dihydrostilbene derivative identified as a phytochemical estrogen mimic in dietary herbal supplements . Unlike classical stilbenes (e.g., resveratrol), which possess a double bond between the two phenyl rings, dihydrostilbenes like this compound are saturated at this position, conferring distinct stability and pharmacokinetic properties. Its estrogenic activity has been explored in molecular docking studies, suggesting interactions with estrogen receptors similar to endogenous estrogens .

Properties

CAS No.

677709-69-2

Molecular Formula

C24H30O4

Molecular Weight

382.5 g/mol

IUPAC Name

4-[2-[5-hydroxy-3-(3-methylbut-2-enoxy)-2-(3-methylbut-2-enyl)phenyl]ethyl]benzene-1,2-diol

InChI

InChI=1S/C24H30O4/c1-16(2)5-9-21-19(8-6-18-7-10-22(26)23(27)13-18)14-20(25)15-24(21)28-12-11-17(3)4/h5,7,10-11,13-15,25-27H,6,8-9,12H2,1-4H3

InChI Key

BNTYXDBRBRYHOP-UHFFFAOYSA-N

Canonical SMILES

CC(=CCC1=C(C=C(C=C1OCC=C(C)C)O)CCC2=CC(=C(C=C2)O)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of stilbenes, including uralstilbene, typically involves several classical methods:

    Aldol-type condensation: This method involves the reaction of an aldehyde with a ketone in the presence of a base to form a β-hydroxy ketone, which can then be dehydrated to form a stilbene.

    Siegrist method: This involves the reaction of benzyl halides with sodium in liquid ammonia.

    Wittig-Horner reaction: This method uses phosphonium ylides to react with aldehydes or ketones to form alkenes.

    Heck reaction: This palladium-catalyzed coupling reaction involves the reaction of aryl halides with alkenes.

    Negishi-Stille reactions: These involve the coupling of organozinc or organotin compounds with aryl halides.

Industrial Production Methods: Industrial production of stilbenes often involves scalable processes such as the condensation of 3,5-dialkylbenzyl phosphonates with 4’-O-tetrahydropyranyl benzaldehyde, followed by deprotection to yield the desired stilbene .

Chemical Reactions Analysis

Types of Reactions: Uralstilbene, like other stilbenes, undergoes various chemical reactions:

    Oxidation: Stilbenes can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction of stilbenes can lead to the formation of dihydrostilbenes.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings of stilbenes.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can have different biological activities and properties.

Scientific Research Applications

Mechanism of Action

The mechanism of action of uralstilbene involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Table 1: Comparative Analysis of Uralstilbene and Key Stilbene Derivatives

Compound Core Structure Key Substituents Molecular Weight (g/mol) Bioavailability Key Biological Activities
This compound Dihydrostilbene Hydroxyl/prenyl groups* ~270 (estimated) Unknown Estrogenic mimicry
Resveratrol Stilbene 3,5,4'-trihydroxy 228.25 Low (~20%) Antioxidant, anti-inflammatory
Pterostilbene Stilbene 3,5-dimethoxy-4'-hydroxy 256.30 High (~80%) Anticancer, neuroprotective
Iminostilbene Stilbene analog Imine group 207.28 Moderate Anticonvulsant

*Exact substituents require further characterization.

Key Structural Insights:

  • Saturation : this compound’s saturated backbone may enhance metabolic stability compared to resveratrol and pterostilbene, which are prone to isomerization and oxidation due to their double bonds .
  • Substituents : Unlike pterostilbene’s methoxy groups (which improve lipophilicity and bioavailability), this compound’s hydroxyl/prenyl groups may favor receptor binding but reduce membrane permeability .

Pharmacokinetic and Pharmacodynamic Profiles

  • Resveratrol : Rapid absorption but extensive first-pass metabolism limits bioavailability; acts via AMPK and SIRT1 pathways .
  • Pterostilbene : Enhanced oral absorption due to methoxy groups; exhibits prolonged half-life (~105 mins vs. 14 mins for resveratrol) and targets PPARα and Nrf2 .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.